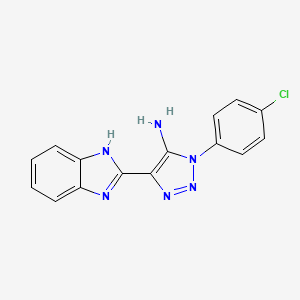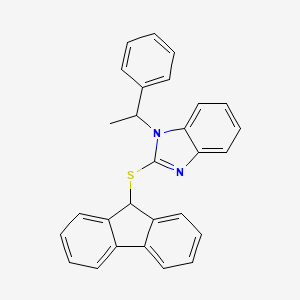![molecular formula C25H25N3O4S B4331417 1-[2-(benzylthio)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4331417.png)
1-[2-(benzylthio)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine
Descripción general
Descripción
1-[2-(benzylthio)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine, also known as BMB-4, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. BMB-4 has been studied for its ability to inhibit the growth of cancer cells and has shown promise as a potential anticancer agent. In
Mecanismo De Acción
The mechanism of action of 1-[2-(benzylthio)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine involves the inhibition of the PI3K/Akt/mTOR pathway, which is a signaling pathway that is frequently dysregulated in cancer cells. 1-[2-(benzylthio)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to inhibit the activity of PI3K, Akt, and mTOR, which leads to the induction of apoptosis in cancer cells. In addition, 1-[2-(benzylthio)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to inhibit the activity of HIF-1α, which is a transcription factor that plays a key role in the development of cancer.
Biochemical and Physiological Effects:
1-[2-(benzylthio)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit the growth of cancer cells, 1-[2-(benzylthio)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to have anti-inflammatory and antioxidant properties. 1-[2-(benzylthio)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine has also been shown to have a protective effect on the liver and kidneys. Studies have shown that 1-[2-(benzylthio)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine can reduce the levels of inflammatory cytokines and oxidative stress markers, which can lead to a reduction in tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[2-(benzylthio)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes 1-[2-(benzylthio)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine a promising candidate for cancer treatment with fewer side effects. However, there are also limitations to the use of 1-[2-(benzylthio)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine in lab experiments. One limitation is the need for further studies to determine the optimal dosage and treatment regimen. In addition, the efficacy of 1-[2-(benzylthio)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine may vary depending on the type of cancer and the stage of disease.
Direcciones Futuras
There are several future directions for the study of 1-[2-(benzylthio)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine. One area of research is the development of 1-[2-(benzylthio)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine as a combination therapy with other chemotherapy drugs. Another area of research is the optimization of the synthesis method to improve the yield and purity of 1-[2-(benzylthio)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine. In addition, further studies are needed to determine the optimal dosage and treatment regimen for 1-[2-(benzylthio)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine in different types of cancer. Finally, the potential use of 1-[2-(benzylthio)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine in other disease areas, such as inflammation and neurodegenerative diseases, should be explored.
Aplicaciones Científicas De Investigación
1-[2-(benzylthio)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications in cancer treatment. Research has shown that 1-[2-(benzylthio)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine has the ability to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 1-[2-(benzylthio)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to be effective against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 1-[2-(benzylthio)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine has been studied for its potential to enhance the effectiveness of chemotherapy drugs.
Propiedades
IUPAC Name |
(2-benzylsulfanylphenyl)-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-32-20-11-12-22(23(17-20)28(30)31)26-13-15-27(16-14-26)25(29)21-9-5-6-10-24(21)33-18-19-7-3-2-4-8-19/h2-12,17H,13-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWPPBWKZXMIOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3SCC4=CC=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Benzylsulfanyl)phenyl][4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4331349.png)
![(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylidene)[2-(5-methoxy-1H-indol-3-yl)ethyl]amine](/img/structure/B4331351.png)

![methyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-4H-3,1-benzothiazine-7-carboxylate](/img/structure/B4331364.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-(5-bromopyridin-2-yl)propanamide](/img/structure/B4331372.png)
![3-[(2-fluorophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B4331374.png)
![8-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine](/img/structure/B4331389.png)

![N-dibenzo[b,d]furan-3-yl-N'-9H-xanthen-9-ylurea](/img/structure/B4331402.png)
![ethyl 4-[2-chloro-6-({[(4-methoxyphenyl)amino]carbonyl}amino)phenyl]piperazine-1-carboxylate](/img/structure/B4331406.png)
![1-(dibenzo[b,d]furan-2-ylsulfonyl)-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4331412.png)
![methyl 3-[4-(morpholin-4-ylsulfonyl)phenyl]acrylate](/img/structure/B4331420.png)
![2-[4-(1-adamantyl)phenoxy]-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4331431.png)
